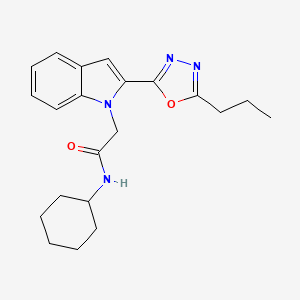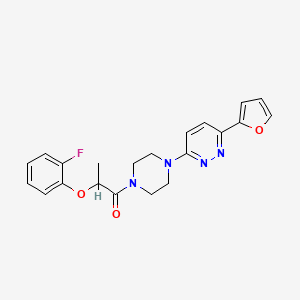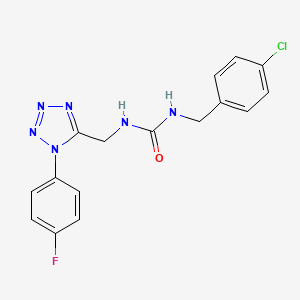
N-(2-methoxyethyl)-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O3S and its molecular weight is 473.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research into similar compounds has led to the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. For instance, compounds derived from visnaginone and khellinone have been synthesized and shown to have significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radioligand Binding Studies
Another field of application is in radioligand binding studies where benzamide analogues have been utilized. These studies have focused on evaluating the binding affinity to specific receptors, such as sigma-2 receptors, providing insights into receptor function and potential therapeutic targeting (Xu et al., 2005).
Pharmacological and Antimicrobial Activity
Research into quinazoline derivatives has revealed their potential as diuretic and antihypertensive agents, with certain compounds exhibiting potent activity compared to standard drugs. This demonstrates the compound's relevance in exploring new therapeutic agents for managing hypertension and related cardiovascular diseases (Rahman et al., 2014).
Molecular Modelling and In Vitro Screening
Quinazolinone derivatives have also been synthesized and tested for their inhibitory activities against human monoamine oxidase (MAO) A and B, highlighting the importance of these compounds in neurological research. The synthesis and testing of these compounds provide valuable data for the design of inhibitors with potential applications in treating neurological disorders (Amer et al., 2020).
Antimicrobial and Anticonvulsant Agents
The synthesis of thiadiazolyl and thiazolidinonyl quinazolin-4 3H-ones as potential anticonvulsant agents showcases the compound's application in developing new treatments for epilepsy and other seizure-related conditions. These studies contribute to the ongoing search for more effective and safer anticonvulsant drugs (Archana, Srivastava, & Kumar, 2002).
properties
IUPAC Name |
N-(2-methoxyethyl)-4-[[2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-19-6-5-7-21(16-19)18-34-27-29-24-9-4-3-8-23(24)26(32)30(27)17-20-10-12-22(13-11-20)25(31)28-14-15-33-2/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWOIWVSYVZASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclopentyl-2-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2594203.png)

![benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2594207.png)

![3-(2,4-Difluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2594209.png)



![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2594216.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2594220.png)